molecular formula C11H23NO2 B556864 11-Aminoundecanoic acid CAS No. 2432-99-7

11-Aminoundecanoic acid

Cat. No. B556864
M. Wt: 201.31 g/mol
InChI Key: GUOSQNAUYHMCRU-UHFFFAOYSA-N
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Patent
US04088626

Procedure details

polyamide of dodecamethylenediamine and n-dodecanedioic acid (nylon 12:12)
[Compound]
Name
polyamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1]CCCCCCCCCCCCN.[C:15]([OH:30])(=[O:29])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]C(O)=O>>[CH2:20]([CH2:19][CH2:18][CH2:17][CH2:16][C:15]([OH:30])=[O:29])[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][NH2:1]

Inputs

Step One
Name
polyamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCCCCCCCCCN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCCCN)CCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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